molecular formula C32H30N2O4 B153795 Asperphenamate CAS No. 63631-36-7

Asperphenamate

Cat. No.: B153795
CAS No.: 63631-36-7
M. Wt: 506.6 g/mol
InChI Key: CVULDJMCSSACEO-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Asperphenamate plays a crucial role in biochemical reactions, particularly in the context of its antitumor activity. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of this compound involves two nonribosomal peptide synthetases (NRPSs), ApmA and ApmB, which catalyze the formation of the amino acid ester bond . ApmA, with a reductase domain, generates dipeptidyl alcohol, while ApmB catalyzes the inter-molecular ester bond formation and accepts the linear dipeptidyl precursor into the NRPS chain .

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It has been shown to induce autophagy and exhibit cytotoxic activity against several cancer cell lines, including T47D, MDA-MB-231, and HL-60 . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to impact the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific proteins and enzymes, leading to enzyme inhibition or activation. The compound’s antitumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation . This compound’s structure, containing N-benzoylphenylalanine and N-benzoylphenylalaninol, allows it to interact with cellular targets and exert its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions and retains its bioactivity over extended periods . Long-term exposure to this compound has been observed to result in sustained antitumor effects and modulation of cellular pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent antitumor activity, with higher doses leading to increased cytotoxicity . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage .

Metabolic Pathways

This compound is involved in specific metabolic pathways, including the biosynthesis of secondary metabolites. The compound interacts with enzymes and cofactors involved in amino acid metabolism and nonribosomal peptide synthesis . This compound’s biosynthesis directly intercepts primary metabolism, as it involves intermediates of tryptophan catabolism in nicotinamide adenine dinucleotide (NAD) biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . The compound’s distribution is influenced by its chemical structure and interactions with cellular components .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular targets . This compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to specific compartments or organelles .

Properties

IUPAC Name

(2-benzamido-3-phenylpropyl) 2-benzamido-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O4/c35-30(26-17-9-3-10-18-26)33-28(21-24-13-5-1-6-14-24)23-38-32(37)29(22-25-15-7-2-8-16-25)34-31(36)27-19-11-4-12-20-27/h1-20,28-29H,21-23H2,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVULDJMCSSACEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979841
Record name N-[1-(2-{[Hydroxy(phenyl)methylidene]amino}-3-phenylpropoxy)-1-oxo-3-phenylpropan-2-yl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63631-36-7
Record name Asperphenamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[1-(2-{[Hydroxy(phenyl)methylidene]amino}-3-phenylpropoxy)-1-oxo-3-phenylpropan-2-yl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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